molecular formula C12H15BN2O4 B3047300 (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid CAS No. 1373273-48-3

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid

Cat. No. B3047300
CAS RN: 1373273-48-3
M. Wt: 262.07
InChI Key: VCSYTSRDQUHTPH-UHFFFAOYSA-N
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Description

“(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid” is a chemical compound with the CAS Number: 1373273-48-3. It has a molecular weight of 262.07 . The IUPAC name for this compound is (1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-14-5-4-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.

More detailed physical and chemical properties might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis of Amino Acids and Peptides

One notable application of tert-butoxycarbonyl (Boc) compounds, similar to the one , is in the synthesis of amino acids. Vorbrüggen et al. (2008) described a method using tert-Butoxycarbonyl chloride (BocCl) to introduce Boc groups into hindered amino acids efficiently. This method is suitable for large-scale preparations, highlighting the importance of Boc compounds in peptide synthesis (Vorbrüggen, 2008).

Organic Synthesis and Cross-Coupling Reactions

The use of boronic acids in Suzuki-Miyaura cross-coupling reactions is a fundamental strategy in organic synthesis. Beaumard et al. (2010) reported the first example of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid, demonstrating the versatility of Boc-protected boronic acids in creating complex organic molecules (Beaumard, Dauban, & Dodd, 2010).

Catalysis and Chemical Transformations

Li et al. (2014) developed a novel protocol for synthesizing tert-butyl esters from boronic acids, showcasing the utility of boronic acid derivatives in catalytic processes. This method achieved high yields and demonstrated the compatibility of this approach with a wide range of substrates (Li et al., 2014).

Synthesis of Macrocycles and Expanded Porphyrins

Anguera et al. (2015) explored the synthesis of quaterpyrroles as building blocks for creating macrocycles and expanded porphyrins. The process involved Suzuki coupling with 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid, underscoring the role of Boc-protected boronic acids in the synthesis of complex cyclic structures (Anguera et al., 2015).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-14-5-4-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYTSRDQUHTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130265
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373273-48-3
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373273-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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